(2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride (2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779460
InChI: InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m0./s1
SMILES:
Molecular Formula: C22H31ClN4O3S
Molecular Weight: 467.0 g/mol

(2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride

CAS No.:

Cat. No.: VC16779460

Molecular Formula: C22H31ClN4O3S

Molecular Weight: 467.0 g/mol

* For research use only. Not for human or veterinary use.

(2R,4S)-1-((R)-2-Amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide hydrochloride -

Specification

Molecular Formula C22H31ClN4O3S
Molecular Weight 467.0 g/mol
IUPAC Name (2R,4S)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C22H30N4O3S.ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);1H/t16-,17+,19-;/m0./s1
Standard InChI Key JYRTWGCWUBURGU-VENMBWNLSA-N
Isomeric SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@@H](C(C)(C)C)N)O.Cl
Canonical SMILES CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl

Introduction

Chemical Structure and Stereochemical Features

The compound’s molecular architecture centers on a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with distinct stereochemical configurations at the 2R and 4S positions. Key functional groups include:

  • An (R)-2-amino-3,3-dimethylbutanoyl moiety, contributing a branched alkyl chain and primary amine.

  • A 4-hydroxy substituent on the pyrrolidine ring, enabling hydrogen bonding.

  • A 4-(4-methylthiazol-5-yl)benzyl group, introducing aromaticity and a thiazole heterocycle known for mediating biological interactions.

The hydrochloride salt enhances solubility, critical for pharmaceutical formulations. The stereochemistry is explicitly defined in the IUPAC name, with the (2R,4S) configuration distinguishing it from related diastereomers such as the (2S,4S) variant listed in supplier catalogs .

Table 1: Key Structural Descriptors

PropertyDescription
Molecular FormulaC₂₂H₃₀ClN₄O₃S
CAS Number2374122-32-2
Molar Mass489.02 g/mol (calculated from formula)
Stereochemical CentersThree: C2 (R), C4 (S), and the chiral center in the aminoacyl side chain

Synthesis and Manufacturing Considerations

While detailed synthetic protocols remain proprietary, the compound’s structure suggests a multi-step route involving:

  • Pyrrolidine Functionalization: Introduction of the hydroxy group at C4 via oxidation or epoxidation followed by regioselective reduction.

  • Amide Bond Formation: Coupling the pyrrolidine core with the (R)-2-amino-3,3-dimethylbutanoyl moiety using reagents like HATU or EDCI.

  • Thiazole-Benzyl Incorporation: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 4-(4-methylthiazol-5-yl)benzyl group.

Chiral resolution techniques (e.g., chromatography with chiral stationary phases) are likely employed to isolate the (2R,4S) enantiomer . Commercial suppliers such as Reagentia offer the compound in research quantities (25 mg to 250 mg), with pricing reflecting scale-dependent synthesis challenges :

Package SizePrice (EUR)Price per mg (EUR)
25 mg1,495.8359.83
100 mg4,356.3843.56
250 mg8,712.7634.85

Pharmacological Profile and Mechanism of Action

Although direct bioactivity data for this specific enantiomer remains unpublished, structural analogs described in patent CN113710661B highlight the therapeutic relevance of pyrrolidine-thiazole hybrids in oncology . Key inferred mechanisms include:

  • Kinase Inhibition: Thiazole rings often interact with ATP-binding pockets in kinases, as seen in FDA-approved drugs like dasatinib.

  • Epigenetic Modulation: Pyrrolidine derivatives have demonstrated histone deacetylase (HDAC) inhibitory activity, relevant in leukemia .

Computational modeling (e.g., molecular docking) predicts high affinity for proteins involved in cell proliferation pathways, though experimental validation is pending .

Target IndicationProposed Mechanism
AMLHDAC inhibition, inducing differentiation
DLBCLB-cell receptor signaling disruption
Solid TumorsAngiogenesis inhibition via VEGFR binding

Future Research Directions

Critical gaps include:

  • In Vivo Efficacy Studies: Testing in xenograft models of malignancies cited in patent literature .

  • ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.

  • Stereochemical Optimization: Comparing the (2R,4S) enantiomer’s activity against diastereomers like the (2S,4S) variant .

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